molecular formula C9H13N3O B15123004 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole

Cat. No.: B15123004
M. Wt: 179.22 g/mol
InChI Key: OLVQSXCDMUBLRV-UHFFFAOYSA-N
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Description

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of a pyrrolidine carbonyl compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole can be compared with other similar compounds such as:

    This compound-4-amine: Similar structure but with an additional amine group.

    This compound-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl group.

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H13N3O/c1-11-7-4-8(10-11)9(13)12-5-2-3-6-12/h4,7H,2-3,5-6H2,1H3

InChI Key

OLVQSXCDMUBLRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCCC2

Origin of Product

United States

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